molecular formula C19H22N2O3 B5902152 methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate

methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate

Cat. No. B5902152
M. Wt: 326.4 g/mol
InChI Key: WZNPEQIPTGDGIT-UHFFFAOYSA-N
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Description

Methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate, also known as MEC, is a synthetic compound that has gained significant attention in the field of scientific research. MEC is a member of the benzoate family, and its chemical structure is characterized by the presence of a carbonyl group, a methyl group, and a pyridine ring.

Mechanism of Action

The mechanism of action of methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with the development of several diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. Additionally, methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has been shown to have a low toxicity profile, which makes it a safe compound to use in experiments. However, one limitation of methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or mechanisms.

Future Directions

There are several future directions for the study of methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to investigate its potential use as a diagnostic tool for cancer and other diseases. Additionally, future studies could focus on elucidating the mechanism of action of methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate, which would help to design more targeted experiments. Finally, future studies could investigate the potential use of methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate in combination with other compounds or therapies, which could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate is a complex process that involves several steps. The first step involves the reaction between 4-methylpyridine-2-carboxylic acid and methylamine, which results in the formation of N-methyl-4-methylpyridine-2-carboxamide. The second step involves the reaction between N-methyl-4-methylpyridine-2-carboxamide and 2-bromoethyl methyl ketone, which results in the formation of N-methyl-2-(4-methylpyridin-2-yl)ethyl-2-oxoacetamide. The final step involves the reaction between N-methyl-2-(4-methylpyridin-2-yl)ethyl-2-oxoacetamide and methyl 2-bromobenzoate, which results in the formation of methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate.

Scientific Research Applications

Methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate has been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

methyl 2-[methyl-[1-(4-methylpyridin-2-yl)propan-2-yl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-20-15(11-13)12-14(2)21(3)18(22)16-7-5-6-8-17(16)19(23)24-4/h5-11,14H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNPEQIPTGDGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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